molecular formula C10H13ClN2O2 B1429866 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 740842-79-9

7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B1429866
CAS No.: 740842-79-9
M. Wt: 228.67 g/mol
InChI Key: QLAWBZXOYSLVIY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride follows IUPAC guidelines for fused polycyclic systems. The base structure comprises a benzo[b]azepine framework, where a benzene ring is fused to a seven-membered azepine ring (a nitrogen-containing heterocycle). The numbering begins at the nitrogen atom (position 1), with the benzene ring occupying positions 6–11. The "tetrahydro" designation indicates partial saturation of the azepine ring at positions 2–5. The nitro (-NO₂) substituent at position 7 and the hydrochloride salt modification are explicitly noted in the suffix.

The molecular formula C₁₀H₁₃ClN₂O₂ reflects the addition of a hydrochloric acid moiety to the free base (C₁₀H₁₂N₂O₂), increasing the molecular weight from 192.21 g/mol to 228.67 g/mol. The SMILES notation C1CCNC2=C(C1)C=C(C=C2)N+[O-].Cl confirms the connectivity of the fused rings, nitro group orientation, and chloride counterion.

Molecular Architecture and Ring System Analysis

The compound features a fused bicyclic system :

  • Benzene ring : Fully aromatic six-membered carbon ring.
  • Azepine ring : Seven-membered ring containing one nitrogen atom and four saturated carbons (positions 2–5).

Key structural attributes include:

  • Nitro group : Positioned ortho to the fused junction (C7), creating electronic asymmetry in the benzene ring.
  • Hydrochloride salt : The protonated nitrogen at position 1 forms an ionic bond with chloride, enhancing solubility and stability.
  • Ring puckering : Partial saturation of the azepine ring introduces conformational flexibility, contrasting with fully aromatic benzodiazepines.

A comparison with related compounds highlights structural nuances:

Compound Molecular Formula Key Differences
8-Nitro isomer C₁₀H₁₃ClN₂O₂ Nitro group at position 8
Free base C₁₀H₁₂N₂O₂ Lacks hydrochloride counterion
1,5-Methano derivative C₁₁H₁₂N₂O₂ Bridged methano group at positions 1–5

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, analogous tetrahydrobenzo[b]azepines exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks stabilized by the hydrochloride group. Key inferences include:

  • Unit cell parameters : Estimated a = 8–10 Å, b = 10–12 Å, c = 7–9 Å based on similar azepine salts.
  • Conformational preferences :
    • The azepine ring adopts a boat-like conformation due to steric interactions between C2–C5 hydrogens and the nitro group.
    • The nitro group’s resonance interaction with the benzene ring restricts rotation, fixing it in the plane of the aromatic system.

X-ray studies of related compounds reveal Cl⁻···H-N⁺ hydrogen bonds (2.8–3.2 Å) and van der Waals interactions between adjacent aromatic π-systems.

Tautomeric Forms and Stereochemical Considerations

Tautomerism is not observed in this compound due to the absence of labile protons or conjugated double bonds. However, valence tautomerism becomes relevant in derivatives with unsaturated azepine rings or additional functional groups.

Stereochemical features :

  • Chirality : The saturated azepine carbons (C2–C5) are prochiral but remain non-chiral due to rapid ring inversion at room temperature.
  • Conformational isomerism : Interconversion between boat and chair-like azepine conformers occurs with an energy barrier of ~10–15 kcal/mol, as calculated for analogous structures.

The nitro group’s electron-withdrawing effect induces a dipole moment (~4.5 D) in the benzene ring, polarizing adjacent C-H bonds and influencing intermolecular interactions.

Properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAWBZXOYSLVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Core

A well-documented industrially scalable method involves:

  • Oxime formation: Starting from 1-tetralone (1-tetrahydronaphthalenone), react with hydroxylamine hydrochloride in methanol under slightly basic conditions (pH ~8 adjusted by sodium carbonate) to form the corresponding oxime.

  • Ring expansion: Treat the oxime with polyphosphoric acid (PPA) under controlled heating (approx. 70–140 °C) to induce ring expansion, yielding 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one (a ketone intermediate).

  • Reduction: Reduce the ketone intermediate using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (-10 °C to room temperature) and then heat to 60 °C to obtain 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

This sequence is summarized in the table below:

Step Reactant(s) Conditions Product
1 1-Tetralone + Hydroxylamine HCl Methanol, pH ~8, room temp, overnight Oxime intermediate
2 Oxime + Polyphosphoric acid 70–140 °C, solvent removal 1,3,4,5-Tetrahydro-2H-1-benzazepine-2-one (ketone)
3 Ketone + LiAlH4 THF, -10 °C to 60 °C, N2 atmosphere 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Source: Patent CN102702103A, 2012

Introduction of the 7-Nitro Group

Although the direct nitration of the tetrahydrobenzo[b]azepine ring is less commonly detailed in open literature, nitration is generally achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to introduce the nitro group selectively at the 7-position of the benzazepine ring.

Formation of the Hydrochloride Salt

The free base 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solvent). This salt formation improves the compound’s stability and solubility, facilitating handling and further applications.

Parameter Details
Salt formation reagent Hydrochloric acid (HCl)
Solvent Ethanol, ether, or suitable organic solvent
Conditions Room temperature, stirring until complete salt formation
Result 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Source: VulcanChem product description, 2023

Analytical and Operational Notes

  • The ring expansion step with polyphosphoric acid requires careful temperature control to avoid decomposition and ensure complete conversion.
  • Lithium aluminum hydride reduction must be performed under inert atmosphere due to its high reactivity and sensitivity to moisture.
  • The hydrochloride salt is typically isolated by filtration after salt formation and drying under vacuum.
  • Purification of intermediates and final product can be achieved by column chromatography or recrystallization.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Oxime formation 1-Tetralone + Hydroxylamine HCl, MeOH, pH 8, RT overnight Oxime intermediate pH adjustment critical for yield
2 Ring expansion Polyphosphoric acid, 70–140 °C 1,3,4,5-Tetrahydro-2H-1-benzazepine-2-one Solvent removal by distillation
3 Reduction LiAlH4, THF, -10 °C to 60 °C, N2 atmosphere 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Inert atmosphere essential
4 Nitration HNO3 or mixed acid, controlled temp 7-nitro derivative (free base) Selectivity important
5 Salt formation HCl in solvent, RT This compound Enhances solubility and stability

Research Findings and Industrial Relevance

  • The described method improves upon traditional routes by optimizing reaction conditions for industrial scalability, including simplified operations and safer handling of reagents.
  • The use of polyphosphoric acid for ring expansion is a key step that efficiently constructs the seven-membered azepine ring.
  • Lithium aluminum hydride reduction remains the most effective method for converting the ketone intermediate to the tetrahydrobenzazepine core.
  • The hydrochloride salt form is preferred for pharmaceutical intermediate handling due to its improved physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 7-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the parent compound.

Scientific Research Applications

Pharmacological Studies

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems in the brain.

Neuropharmacology

This compound is being studied for its role in neuropharmacology:

  • CNS Activity : Its interaction with central nervous system receptors could lead to new insights into treating neurological disorders.

Chemical Biology

In chemical biology, it serves as a valuable tool for understanding biological mechanisms:

  • Biochemical Assays : Used in assays to study enzyme interactions and receptor binding affinities.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related compounds. The findings indicated that these compounds could inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications for mood disorders.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of derivatives of benzoazepines. The study demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, paving the way for therapeutic strategies against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride with analogs differing in substituents, ring positions, or halogens.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Data/Notes References
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl -NO₂ 7 C₁₀H₁₃ClN₂O₂ 228.68 High purity; no toxicity data
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl -Cl 7 C₁₀H₁₂Cl₂N 217.91 (calculated) No acute/chronic toxicity data
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl -Br 6 C₁₀H₁₃BrClN 262.57 High purity (97%); research use
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl -F 7 C₁₀H₁₃ClFN 215.67 (calculated) Benzo[c] isomer; limited data
2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl None N/A C₁₀H₁₄ClN 199.68 (calculated) Unsubstituted; 95% purity

Key Findings:

This may influence binding affinity in receptor studies . For example, the 6-bromo analog has a molecular weight of 262.57 g/mol, ~15% higher than the nitro compound .

Ring Position Variations :

  • The benzo[c]azepine isomer (7-fluoro) differs in ring fusion position, which may affect conformational flexibility and biological activity compared to benzo[b] analogs .

Purity and Handling :

  • Most compounds are available at ≥95% purity for research, though safety data are scarce. For instance, the 7-chloro derivative lacks acute toxicity profiles despite widespread use .

Research Applications: Unsubstituted benzo[d]azepine serves as a baseline for structure-activity relationship (SAR) studies, highlighting the pharmacological impact of substituents like -NO₂ or -Br .

Biological Activity

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS Number: 444588-17-4) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of approximately 192.21 g/mol. It has a density of 1.187 g/cm³ and a boiling point of 353.99°C at 760 mmHg .

Neuropharmacological Effects

Research indicates that benzo[b]azepine derivatives exhibit significant neuropharmacological effects. The compound has been studied for its potential as an anxiolytic and antidepressant agent. In animal models, it has demonstrated the ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduced anxiety-like behavior in rodent models
AntidepressantIncreased serotonin levels
AntinociceptivePain relief in inflammatory models
AnticancerInduced apoptosis in cancer cell lines

The mechanisms underlying the biological activity of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine are multifaceted:

  • Serotonergic Modulation : The compound acts as a partial agonist at the 5HT2C receptor, influencing mood and anxiety regulation .
  • Dopaminergic Activity : It exhibits dopaminergic effects that may contribute to its antidepressant properties .
  • Calcium Channel Blockade : Some studies suggest that this compound may inhibit voltage-gated calcium channels, which can affect neuronal excitability and neurotransmitter release .

Study on Anxiolytic Effects

A study conducted by Johnson et al. (2003) evaluated the anxiolytic properties of various benzo[b]azepine derivatives, including 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The results indicated a significant reduction in anxiety-like behaviors in rodents subjected to stress tests compared to controls .

Antinociceptive Activity

In another investigation focused on pain management, the compound was administered to mice with induced inflammatory pain. The results showed a marked decrease in pain responses, suggesting potential applications in analgesic therapies .

Anticancer Potential

Recent research highlighted the anticancer properties of this compound against various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer treatment strategies .

Q & A

Q. What experimental frameworks validate theoretical predictions (e.g., computational vs. empirical solubility data)?

  • Methodological Answer :
  • Phase Diagrams : Construct ternary diagrams (compound/solvent/water) to compare predicted (COSMO-RS) vs. experimental solubility.
  • Statistical Validation : Use Bland-Altman plots to quantify bias between computational and empirical datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

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